Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of a Five-Membered Ring
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, confer upon it a remarkable ability to interact with a wide array of biological targets.[3] This inherent versatility has established the imidazole scaffold as a "privileged structure" in drug discovery, forming the core of numerous natural products like the amino acid histidine and a plethora of synthetic drugs with diverse therapeutic applications.[1][2] This guide provides a comprehensive exploration of the key therapeutic targets of substituted imidazoles, delving into their mechanisms of action, relevant experimental protocols, and the clinical landscape of this promising class of compounds.
Part 1: Enzyme Inhibition - A Major Avenue for Imidazole-Based Therapeutics
A primary mechanism through which substituted imidazoles exert their therapeutic effects is the inhibition of various enzymes critical to disease pathogenesis. Their ability to bind to active sites and allosteric pockets makes them potent modulators of enzyme function.
Kinase Inhibition: Targeting Dysregulated Signaling in Cancer and Inflammation
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[5] Imidazole-based compounds have emerged as a rich source of kinase inhibitors, with several derivatives showing potent and selective activity against various kinase families.[6][7]
Many imidazole-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate protein. The imidazole core often serves as a scaffold to which various substituents are attached, allowing for fine-tuning of the inhibitor's affinity and selectivity for different kinases.[8]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Several imidazole derivatives have been developed as EGFR inhibitors. For example, imidazole-imidazo[1,2-c][4][5][9]triazoles have shown promising EGFR inhibitory activity with IC50 values comparable to the approved drug erlotinib.[4] Another example is an imidazole–quinoline hybrid that demonstrated potent EGFR inhibition with an IC50 of 33.65 nM.[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Imidazole-based compounds have been designed to target VEGFR-2, a critical member of this family.[5]
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is a central regulator of the inflammatory response, and its inhibition is a promising strategy for treating inflammatory diseases like rheumatoid arthritis.[8][10] A number of trisubstituted and tetrasubstituted imidazole derivatives have been developed as potent p38α MAPK inhibitors, with some progressing to clinical trials.[3][11][12]
-
Other Kinases: The versatility of the imidazole scaffold has led to the development of inhibitors for a wide range of other kinases, including Fibroblast Growth Factor Receptors (FGFRs), c-Met, FMS-like tyrosine kinase 3 (FLT3), and spleen tyrosine kinase (Syk).[4][13]
Table 1: Representative Imidazole-Based Kinase Inhibitors and their IC50 Values
| Compound Class/Name | Target Kinase | IC50 (nM) | Reference(s) |
| Imidazoloquinoxaline derivative (P2) | Tubulin Polymerization | 1.2 (MCF-7 cells) | [14] |
| Imidazoloquinoxaline derivative (P5) | Tubulin Polymerization | 1.5 (MCF-7 cells) | [14] |
| Imidazole-quinoline hybrid 18 | EGFR | 33.65 | [4] |
| Fused imidazole derivative 17 | EGFR | 236.38 | [4] |
| Pyrimidine derivative 34 | p38α MAPK | 96 | [15] |
| Pyridine derivative 3 | CK1δ | 89 | [15] |
| Pyridin-2-one derivative 31 | JAK2 | 62 | [15] |
// Nodes
Stress [label="Cellular Stress / Inflammatory Stimuli", fillcolor="#F1F3F4", fontcolor="#202124"];
MAP3K [label="MAP3K (e.g., TAK1, MEKKs)", fillcolor="#FBBC05", fontcolor="#202124"];
MAP2K [label="MAP2K (MKK3/6)", fillcolor="#FBBC05", fontcolor="#202124"];
p38_MAPK [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Substrates [label="Downstream Substrates (e.g., MK2, ATF2)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Imidazole_Inhibitor [label="Substituted Imidazole\np38 Inhibitor", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Stress -> MAP3K;
MAP3K -> MAP2K;
MAP2K -> p38_MAPK;
p38_MAPK -> Substrates;
Substrates -> Cytokines;
Imidazole_Inhibitor -> p38_MAPK [arrowhead=tee, color="#EA4335", style=dashed];
}
p38 MAPK Signaling Pathway and Inhibition by Substituted Imidazoles.
Lanosterol 14-α-Demethylase Inhibition: The Cornerstone of Antifungal Therapy
Substituted imidazoles are perhaps best known for their antifungal activity, with drugs like clotrimazole, miconazole, and ketoconazole being widely used to treat fungal infections. The primary target for these drugs is lanosterol 14-α-demethylase, a cytochrome P450 enzyme (CYP51) that is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[16][17]
Imidazole antifungals bind to the heme iron in the active site of lanosterol 14-α-demethylase, inhibiting its function.[16] This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.[16] The selectivity of these drugs for the fungal enzyme over its human counterpart is a key factor in their therapeutic utility.
The antifungal activity of imidazole derivatives is influenced by the nature of the substituents on the imidazole ring. For instance, the presence of a hydrophobic substituent derived from isoprenoid has been shown to enhance fungicidal activity by conferring both cell membrane-damaging activity and ergosterol biosynthesis inhibition.[4][5] Quantitative structure-activity relationship (QSAR) studies have also highlighted the importance of lipophilicity and steric factors in determining the antifungal potency of imidazole derivatives.[9]
Other Enzyme Targets
The inhibitory activity of substituted imidazoles extends beyond kinases and CYP51. Other notable enzyme targets include:
-
Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition can lead to cancer cell death. Some imidazole derivatives have been shown to be potent inhibitors of topoisomerase II.[3]
-
Histone Deacetylases (HDACs): HDACs are involved in the regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. Triazolyl-imidazole derivatives have demonstrated selective inhibition of HDAC6.[7]
-
Farnesyltransferase: This enzyme is involved in the post-translational modification of proteins, including Ras, which is frequently mutated in cancer. Tipifarnib is an imidazole-containing farnesyltransferase inhibitor that has been investigated in clinical trials.[4]
Part 2: Modulation of Receptors and Ion Channels
Substituted imidazoles also interact with various receptors and ion channels, modulating their activity and influencing a range of physiological processes.
G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that play a critical role in signal transduction. Imidazole derivatives have been developed as both orthosteric and allosteric modulators of GPCRs.[18][19]
-
Imidazoline Receptors: A significant area of research is the development of ligands for imidazoline I2 receptors, which are implicated in neurodegenerative diseases like Alzheimer's disease.[2][20][21][22][23] Ligands such as 2-(2-benzofuranyl)-2-imidazole have shown neuroprotective effects in preclinical models.[20]
-
Serotonin Receptors: 2-Aminoimidazole-based compounds have been designed as antagonists of the 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease.[24]
Ion Channels
Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are crucial for neuronal signaling and other physiological processes.
-
Voltage-Gated Sodium Channels: Imidazol-1-ylethylindazole derivatives have been developed as voltage-gated sodium channel blockers with neuroprotective properties.[16][25][26][27][28]
-
Other Ion Channels: Some imidazole antimycotics, such as clotrimazole, have been shown to affect the activity of various ion channels, including potassium and calcium channels.[29] Additionally, certain imidazole derivatives have been investigated as building blocks for artificial water channels.[30]
Part 3: Targeting Microtubules and DNA
Beyond enzymes and receptors, substituted imidazoles can also directly interact with other essential cellular components like microtubules and DNA.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of tubulin that are essential for cell division, and their disruption is a well-established anticancer strategy. Several imidazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[14] For example, imidazoloquinoxaline derivatives have demonstrated potent cytotoxicity against cancer cell lines by inhibiting tubulin polymerization.[14]
Interaction with DNA G-Quadruplexes
G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and oncogene promoters. Stabilization of these structures can inhibit the activity of telomerase and the expression of oncogenes, making them an attractive target for anticancer drug development. Triaryl-substituted imidazoles have been identified as selective ligands for telomeric G-quadruplexes.[17]
Part 4: Experimental Protocols
To facilitate research in this area, this section provides detailed protocols for key in vitro assays used to evaluate the activity of substituted imidazoles against some of their primary targets.
Lanosterol 14-α-Demethylase (CYP51) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of lanosterol 14-α-demethylase, a key enzyme in ergosterol biosynthesis.
Materials:
-
Recombinant human or fungal CYP51
-
Cytochrome P450 reductase (CPR)
-
[3-³H]-labeled lanosterol
-
NADPH
-
Potassium phosphate buffer (pH 7.2)
-
L-α-1,2-dilauroyl-sn-glycerophosphocholine
-
Isocitrate dehydrogenase and sodium isocitrate
-
Test compound (substituted imidazole)
-
Ethyl acetate (EtOAc)
-
Scintillation fluid and vials
Procedure:
-
Prepare a reaction mixture containing P450, CPR, L-α-1,2-dilauroyl-sn-glycerophosphocholine, isocitrate dehydrogenase, and sodium isocitrate in potassium phosphate buffer.
-
Add the test compound at various concentrations.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding [3-³H]-lanosterol and NADPH.
-
Incubate the reaction at 37°C with shaking.
-
Stop the reaction by extracting the sterols with ethyl acetate.
-
Separate the substrate and product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value of the test compound.[14][17][21][31][32]
// Nodes
Start [label="Prepare Reaction Mixture\n(CYP51, CPR, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"];
Add_Compound [label="Add Test Compound\n(Substituted Imidazole)", fillcolor="#FBBC05", fontcolor="#202124"];
Pre_incubation [label="Pre-incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"];
Start_Reaction [label="Initiate Reaction\n(Add [3H]-Lanosterol & NADPH)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Incubation [label="Incubate at 37°C", fillcolor="#34A853", fontcolor="#FFFFFF"];
Stop_Reaction [label="Stop Reaction\n(Extract with Ethyl Acetate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Separation [label="Separate Substrate & Product\n(TLC or HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Quantification [label="Quantify Radiolabeled Product\n(Scintillation Counting)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analysis [label="Calculate % Inhibition & IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Start -> Add_Compound;
Add_Compound -> Pre_incubation;
Pre_incubation -> Start_Reaction;
Start_Reaction -> Incubation;
Incubation -> Stop_Reaction;
Stop_Reaction -> Separation;
Separation -> Quantification;
Quantification -> Analysis;
}
Workflow for Lanosterol 14-α-Demethylase Inhibition Assay.
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol (polymerization enhancer)
-
Test compound (substituted imidazole)
-
Positive control (e.g., nocodazole - inhibitor)
-
Negative control (e.g., paclitaxel - stabilizer)
-
96-well microplate (black, clear bottom)
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a tubulin polymerization reaction mix on ice containing tubulin, general tubulin buffer, GTP, and the fluorescent reporter.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.
-
To initiate polymerization, add the cold tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization to determine the inhibitory effect of the compound.
-
Determine the IC50 value of the test compound.[33][34][35][36][37]
// Nodes
Start [label="Prepare Tubulin Reaction Mix\n(on ice)", fillcolor="#F1F3F4", fontcolor="#202124"];
Add_Compound [label="Add Test Compound to\nPre-warmed 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"];
Initiate_Polymerization [label="Add Tubulin Mix to Wells", fillcolor="#34A853", fontcolor="#FFFFFF"];
Measure_Fluorescence [label="Monitor Fluorescence at 37°C\n(e.g., every min for 60 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Data_Analysis [label="Plot Polymerization Curves\n(Fluorescence vs. Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Calculate_IC50 [label="Determine % Inhibition & IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Start -> Initiate_Polymerization;
Add_Compound -> Initiate_Polymerization;
Initiate_Polymerization -> Measure_Fluorescence;
Measure_Fluorescence -> Data_Analysis;
Data_Analysis -> Calculate_IC50;
}
Workflow for Fluorescence-Based Tubulin Polymerization Inhibition Assay.
Kinase Inhibition Assay (Radiometric Filter Binding)
This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by a kinase.[24][38][39]
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer
-
Test compound (substituted imidazole)
-
Filter paper membrane
-
Phosphoric acid wash solution
-
Scintillation fluid and counter or phosphorimager
Procedure:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and reaction buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time.
-
Stop the reaction by spotting a portion of the reaction mixture onto a filter paper membrane.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter paper.
-
Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.
-
Calculate the percent inhibition and determine the IC50 value of the test compound.[24][30][38][39]
Part 5: Pharmacokinetics and Clinical Landscape
The translation of promising imidazole derivatives from the laboratory to the clinic depends on their pharmacokinetic properties and their performance in clinical trials.
Pharmacokinetic Profile
The pharmacokinetic properties of imidazole-based drugs can vary significantly depending on their specific structure and therapeutic class.
-
Antifungals: Imidazole antifungals are generally characterized by good oral absorption and extensive metabolism.[8]
-
Kinase Inhibitors: Nilotinib, an imidazole-containing tyrosine kinase inhibitor, is rapidly absorbed with a peak serum concentration around 3 hours after dosing.[15][29][38][40] Its bioavailability is significantly increased with food.[15][40]
-
PARP Inhibitors: Several PARP inhibitors with imidazole or related heterocyclic cores are in clinical use. Rucaparib has a half-life of approximately 17 hours, and its exposure is moderately increased by a high-fat meal.[5][10][11][33][41] Talazoparib has a long half-life of around 50-56 hours.[1][2][6][12][22][23][37][42][43] Veliparib has an apparent oral clearance of 479 L/day.[9][21][24][32] Niraparib's disposition is described by a 3-compartment model with linear elimination.[30][35][36][44][45] Olaparib is extensively metabolized by CYP3A4.[14][25][26][30][46]
-
Other Imidazole Drugs: Dacarbazine, an anticancer alkylating agent, has a short terminal half-life of about 41.4 minutes.[8][20][47][48] Tipifarnib is rapidly absorbed orally, with a terminal half-life of 16-20 hours.[4][13][17][18][34] Ganetespib, an Hsp90 inhibitor, has a half-life of around 6.45 hours.[7][16][27][31][39]
Table 2: Pharmacokinetic Parameters of Selected Imidazole-Containing Drugs
| Drug | Therapeutic Class | Tmax (hours) | Half-life (hours) | Metabolism/Excretion Notes | Reference(s) |
| Nilotinib | Kinase Inhibitor | ~3 | ~17 | Primarily hepatic (CYP3A4) | [15][29][38][40] |
| Rucaparib | PARP Inhibitor | 1.5 - 6.0 | ~17 | Metabolism, renal, and hepatic excretion | [5][10][11][33][41] |
| Talazoparib | PARP Inhibitor | ~1 | 50 - 56 | Primarily renal excretion | [1][2][6][12][22][23][37][42][43] |
| Veliparib | PARP Inhibitor | - | - | Apparent oral clearance of 479 L/day | [9][21][24][32] |
| Niraparib | PARP Inhibitor | ~3 | - | Linear elimination | [30][35][36][45] |
| Olaparib | PARP Inhibitor | 1 - 3 | ~11.9 | Extensively metabolized by CYP3A4 | [14][25][26][30][46] |
| Dacarbazine | Alkylating Agent | - | ~0.7 | Biphasic plasma disappearance | [8][20][47][48] |
| Tipifarnib | Farnesyltransferase Inhibitor | 2 - 4 | 16 - 20 | Rapid oral absorption | [4][13][17][34] |
| Ganetespib | Hsp90 Inhibitor | ~0.76 | ~6.45 | Dose-proportional pharmacokinetics | [7][16][27][31][39] |
Clinical Trials Landscape
A number of imidazole derivatives are currently in various stages of clinical development for a range of diseases.
-
Cancer: The majority of clinical trials involving imidazole-based drugs are in the field of oncology. Kinase inhibitors like nilotinib and PARP inhibitors such as olaparib, rucaparib, niraparib, and talazoparib are approved for various cancers.[23] Other imidazole-containing compounds like dacarbazine and tipifarnib have also been extensively studied.[4] Ganetespib has been evaluated in phase I and II trials for solid tumors.[39]
-
Inflammatory Diseases: Imidazole-based p38 MAPK inhibitors have entered phase II clinical trials for the treatment of inflammatory conditions like rheumatoid arthritis.[10][11]
-
Neurodegenerative Diseases: Ligands for imidazoline I2 receptors are being investigated in preclinical and early clinical studies for their potential in treating Alzheimer's disease.[20]
Part 6: Synthesis of Substituted Imidazoles
The synthesis of substituted imidazoles can be achieved through various methods, allowing for the creation of diverse chemical libraries for drug discovery. Common synthetic strategies include:
-
Debus Synthesis: The reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
-
Radziszewski Synthesis: A variation of the Debus synthesis using an excess of ammonia.
-
Van Leusen Imidazole Synthesis: A three-component reaction involving a tosylmethyl isocyanide (TosMIC), an aldehyde, and an amine.[12]
-
Copper-Mediated Oxidative C-H Functionalization: A more recent method that allows for the concise synthesis of highly substituted imidazoles under mild conditions.[41]
-
Multicomponent Reactions: One-pot reactions involving three or more starting materials to generate complex imidazole derivatives in a single step.[44]
Conclusion and Future Perspectives
The imidazole scaffold continues to be a highly fruitful source of new therapeutic agents. Its structural and electronic versatility allows for the design of potent and selective modulators of a wide range of biological targets. Current research is focused on developing next-generation imidazole derivatives with improved pharmacokinetic properties, reduced off-target effects, and novel mechanisms of action. The exploration of imidazole-based compounds as allosteric modulators, covalent inhibitors, and components of proteolysis-targeting chimeras (PROTACs) represents exciting new frontiers in the field. As our understanding of the molecular basis of disease deepens, the rational design of substituted imidazoles will undoubtedly continue to yield innovative and effective therapies for a multitude of human ailments.
References
- AFK-108, a. N. I. D. (2000).
- (2000).
- (n.d.). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. PubMed.
- (n.d.). Structure-Activity Relationship (SAR)
- (n.d.). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publisher.
- (n.d.). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
- (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. PubMed.
- (n.d.). Imidazol-1-ylethylindazole Voltage-Gated Sodium Channel Ligands Are Neuroprotective during Optic Neuritis in a Mouse Model of Multiple Sclerosis. PubMed Central.
- (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Gentaur.
- (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). Hölzel Diagnostika.
- (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central.
- (n.d.). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization.
- (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central.
- (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Sigma-Aldrich.
- (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research.
- (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials.
- (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
- (n.d.).
- (n.d.). New Method for Synthesis of Multi‐substituted Imidazoles.
- (n.d.). Reported p38 MAP kinase inhibitors in clinical trials.
- (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed.
- (n.d.). Radiometric Filter Binding Assay. Reaction Biology.
- (n.d.). Imidazole synthesis. Organic Chemistry Portal.
- (n.d.).
- (n.d.). Benzofuranyl-2-imidazoles as imidazoline I2 receptor ligands for Alzheimer's disease. ScienceDirect.
- (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). Hölzel Biotech.
- (n.d.).
- (n.d.). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. PubMed Central.
- (2023). Allosteric modulation of G protein-coupled receptor signaling. PubMed Central.
- (n.d.). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PubMed Central.
- (n.d.). Human Lanosterol 14 Alpha demethylase (CYP51A1) ELISA Kit. MyBioSource.
- (2020). Novel ligands developed with high affinity for Alzheimer's receptors. Drug Target Review.
- (2020). New family of molecules to join altered receptors in Alzheimer's, Parkinson's and Huntington's. News-Medical.Net.
- (2025).
- (n.d.). Radiometric Filter Binding Assay. Reaction Biology.
- (n.d.). A high-throughput radiometric kinase assay. PubMed Central.
- (n.d.). KINASE PROFILING & SCREENING. Reaction Biology.
- (n.d.). Selective inhibition of mammalian lanosterol 14.alpha.
- (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate.
- (n.d.). Advances in Targeting Voltage‐Gated Sodium Channels with Small Molecules. Wiley Online Library.
- (n.d.). Novel Allosteric Modulators of G Protein-coupled Receptors. PubMed Central.
- (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis Online.
- (2018). Pharmacokinetics of Dacarbazine (DTIC) in Pregnancy. PubMed Central.
- (2024). DRUG NAME: Olaparib. BC Cancer.
- (2025). Dacarbazine Monograph for Professionals. Drugs.com.
- (n.d.).
- (n.d.). Pharmacokinetics and Safety of Olaparib in Patients with Advanced Solid Tumours and Renal Impairment. PubMed.
- (n.d.). Evaluation of Talazoparib, a PARP Inhibitor, in Patients With Somatic BRCA Mutant Metastatic Breast Cancer: Genotyping Based Clinical Trial. Vanderbilt University.
- (n.d.). A phase I and pharmacokinetic study of multiple schedules of ganetespib (STA-9090), a heat shock protein 90 inhibitor, in combination with docetaxel for subjects with advanced solid tumor malignancies.
- (n.d.). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers.
Sources
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of nilotinib in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of tipifarnib in healthy subjects and adult cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Population Pharmacokinetics of Talazoparib in Patients With Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of dacarbazine (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Population Pharmacokinetic Meta-Analysis of Veliparib, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Study of Rucaparib in Patients With Advanced Solid Tumors
-
UCL Discovery [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Phase 1 trial and pharmacokinetic study of the farnesyl transferase inhibitor tipifarnib in children and adolescents with refractory leukemias: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tipifarnib physiologically-based pharmacokinetic modeling to assess drug-drug interaction, organ impairment, and biopharmaceutics in healthy subjects and cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of Dacarbazine (DTIC) in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Facebook [cancer.gov]
- 24. Safety and pharmacokinetics of veliparib extended‐release in patients with advanced solid tumors: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics and safety of olaparib in patients with advanced solid tumours and mild or moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bccancer.bc.ca [bccancer.bc.ca]
- 27. A phase I and pharmacokinetic study of multiple schedules of ganetespib (STA-9090), a heat shock protein 90 inhibitor, in combination with docetaxel for subjects with advanced solid tumor malignancies. - ASCO [asco.org]
- 28. ClinPGx [clinpgx.org]
- 29. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A phase I and pharmacokinetic study of ganetespib (STA-9090) in advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Population pharmacokinetics and site of action exposures of veliparib with topotecan plus carboplatin in patients with haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Pharmacokinetics of tipifarnib after oral and intravenous administration in subjects with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Niraparib Population Pharmacokinetics and Exposure-Response Relationships in Patients With Newly Diagnosed Advanced Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. d-nb.info [d-nb.info]
- 36. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 37. youtube.com [youtube.com]
- 38. A phase I and pharmacokinetic study of multiple schedules of ganetespib (STA-9090), a heat shock protein 90 inhibitor, in combination with docetaxel for subjects with advanced solid tumor malignancies. - ASCO [asco.org]
- 39. Clinical pharmacokinetics of the BCR-ABL tyrosine kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 42. vicc.org [vicc.org]
- 43. drugs.com [drugs.com]
- 44. Population Pharmacokinetics of Niraparib/Abiraterone Acetate Administered as Single-Agent Combination and Dual-Acting Tablets Plus Prednisone for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 45. Pharmacokinetics and Safety of Olaparib in Patients with Advanced Solid Tumours and Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 46. Pharmacokinetics of dacarbazine in the regional perfusion of extremities with melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 47. "Pharmacokinetics of dacarbazine (DTIC) in pregnancy." by Ira Kantrowitz-Gordon, Karen Hays et al. [digitalcommons.providence.org]
- 48. Dacarbazine Monograph for Professionals - Drugs.com [drugs.com]